molecular formula C6H10N2O B1489137 1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol CAS No. 57527-92-1

1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol

Cat. No.: B1489137
CAS No.: 57527-92-1
M. Wt: 126.16 g/mol
InChI Key: FAIGDGUZDCESQB-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol is a chemical compound with the molecular formula C6H10N2O . It belongs to the important class of pyrazole heterocycles, which are five-membered aromatic rings containing two adjacent nitrogen atoms . Pyrazole derivatives are recognized as privileged structures in medicinal chemistry and drug discovery due to their wide range of biological activities . They are frequently employed as key building blocks in synthetic organic chemistry, particularly for constructing more complex molecular architectures, including pyrazole-based hybrid molecules designed for enhanced biological activity . While the specific research applications of this compound are not fully documented in the public domain, its structure suggests its utility as a versatile synthetic intermediate. The presence of the alcohol functional group makes it a potential candidate for further chemical transformations, such as oxidation to the corresponding ketone or use in condensation reactions. Related pyrazole derivatives have demonstrated significant antimicrobial properties in scientific studies, showing potent activity against strains like Methicillin-susceptible and Methicillin-resistant Staphylococcus aureus (MSSA & MRSA) . Furthermore, computational analyses of structurally similar pyrazole compounds indicate that they often exhibit favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles and good gastrointestinal absorption, making them promising candidates for pharmaceutical research . This product is intended for research purposes as a chemical standard or synthetic intermediate in a laboratory setting. It is strictly For Research Use Only. Not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

1-(2-methylpyrazol-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5(9)6-3-4-7-8(6)2/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAIGDGUZDCESQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NN1C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57527-92-1
Record name 1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol
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Preparation Methods

Grignard Reaction with 1-methyl-1H-pyrazole-5-carboxaldehyde

The most common and well-documented method to prepare 1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol involves the nucleophilic addition of ethylmagnesium bromide (a Grignard reagent) to 1-methyl-1H-pyrazole-5-carboxaldehyde.

Procedure Summary:

  • Starting Material: 1-methyl-1H-pyrazole-5-carboxaldehyde
  • Reagent: Ethylmagnesium bromide in tetrahydrofuran (THF)
  • Conditions: Reaction typically carried out at room temperature for 2 hours
  • Work-up: The crude product is isolated by quenching the reaction mixture, followed by filtration or extraction and purification by trituration or chromatography
  • Yield: Approximately 79% isolated yield reported
  • Product: this compound as a solid or oil depending on purification

Example Data from Literature:

  • 1-methyl-1H-pyrazole-5-carboxaldehyde (1.0 g, 9.1 mmol) reacted with ethynylmagnesium bromide (23 mL, 11.4 mmol) in 17 mL THF for 2 hours yielded the corresponding propargyl alcohol derivative in 79% yield after trituration and filtration. Although this example is for a prop-2-yn-1-ol derivative, the analogous ethyl derivative preparation follows a similar protocol with ethylmagnesium bromide.
Step Details
Aldehyde 1-methyl-1H-pyrazole-5-carboxaldehyde
Organometallic reagent Ethylmagnesium bromide
Solvent Tetrahydrofuran (THF)
Temperature Room temperature
Reaction time ~2 hours
Purification Trituration in dichloromethane or chromatography
Yield ~79%

Alternative Synthetic Routes via Pyrazole Derivatives

While direct Grignard addition is the principal route, other synthetic strategies involve preparing pyrazole intermediates followed by functional group transformations to introduce the ethan-1-ol moiety.

  • Cycloaddition and Pyrazole Formation: Some methods synthesize pyrazole rings with substituents that can be converted into ethan-1-ol derivatives via reduction or nucleophilic substitution. However, these are more complex and less direct for this specific target.

  • Reduction of Pyrazole-5-yl Ketones or Aldehydes: Selective reduction of 1-methyl-1H-pyrazole-5-yl ketones or aldehydes using mild reducing agents (e.g., sodium borohydride) can also yield the corresponding ethan-1-ol. This approach requires prior synthesis of the ketone or aldehyde intermediate.

Purification and Isolation Techniques

  • Work-up: After reaction completion, the mixture is typically quenched with water or aqueous ammonium chloride to deactivate the Grignard reagent.

  • Extraction: Organic solvents such as dichloromethane or ethyl acetate are used to extract the product.

  • Purification: The crude product is purified by trituration with solvents like dichloromethane or by column chromatography using petrol/ethyl acetate mixtures (e.g., 80:20) to afford pure this compound.

Reaction Monitoring and Characterization

  • Reaction Monitoring: Thin-layer chromatography (TLC) is commonly employed to monitor the consumption of starting aldehyde and formation of the alcohol product.

  • Characterization: The product is characterized by spectroscopic methods including:

    • [^1H NMR](pplx://action/followup): Signals corresponding to the pyrazole protons, methyl group on nitrogen, and the ethan-1-ol moiety (including the hydroxyl proton)
    • [^13C NMR](pplx://action/followup): Carbon signals confirming the pyrazole ring and the alcohol carbon
    • IR Spectroscopy: Presence of hydroxyl group absorption bands
    • Melting Point: Matches reported literature values for the pure compound.

Summary Table of Preparation Methods

Method Starting Material Reagents/Conditions Yield (%) Notes
Grignard addition to aldehyde 1-methyl-1H-pyrazole-5-carboxaldehyde Ethylmagnesium bromide in THF, rt, 2 h ~79 Most direct and widely used method
Reduction of pyrazole ketone/aldehyde Pyrazole-5-yl ketone or aldehyde NaBH4 or similar reducing agent Variable Requires prior synthesis of ketone/aldehyde
Cycloaddition and functional group transformation Pyrazole derivatives Multi-step, including cycloaddition Variable More complex, less direct route

Research Findings and Notes

  • The Grignard reaction is favored due to its straightforward approach, good yields, and mild reaction conditions.

  • Reaction conditions such as temperature and solvent choice are critical to avoid side reactions and ensure high purity.

  • Purification by trituration or chromatography is essential to remove unreacted aldehyde and by-products.

  • Spectroscopic data confirm the successful synthesis of the target compound with expected structural features.

  • No significant alternative catalytic or green chemistry methods specifically for this compound were found in the reviewed literature, indicating the Grignard addition remains the benchmark preparation method.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methyl-2H-pyrazol-3-yl)-ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.

Major Products Formed:

    Oxidation: 1-(2-Methyl-2H-pyrazol-3-yl)-ethanone

    Reduction: 1-(2-Methyl-2H-pyrazol-3-yl)-ethane

    Substitution: 1-(2-Methyl-2H-pyrazol-3-yl)-ethyl chloride or bromide

Scientific Research Applications

Structural Information

  • Molecular Formula : C6_6H10_{10}N2_2O
  • SMILES : CC(C1=CC=NN1C)O
  • InChIKey : FAIGDGUZDCESQB-UHFFFAOYSA-N

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+127.08659125.2
[M+Na]+149.06853136.3
[M+NH4]+144.11314132.9
[M+K]+165.04247133.5
[M-H]-125.07204124.9
[M+Na-2H]-147.05398130.2
[M]+126.07877126.4
[M]-126.07986126.4

Medicinal Chemistry

1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol has been explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting various diseases. Its pyrazole ring structure is known for conferring biological activity, making it a candidate for further research in drug design and synthesis.

Case Study: Anticancer Activity

Research has indicated that compounds with similar pyrazole structures exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. Studies focusing on the synthesis of derivatives of this compound have shown promise in enhancing its efficacy against certain cancer cell lines.

Agricultural Science

In agricultural applications, this compound may serve as a precursor for developing agrochemicals or as a plant growth regulator. The ability to modify the pyrazole structure can lead to enhanced efficacy in pest control or plant growth stimulation.

Case Study: Pesticidal Properties

Research has demonstrated that pyrazole derivatives can act as effective pesticides, offering an alternative to traditional chemicals that may pose environmental risks. Investigations into the synthesis of such derivatives from this compound are ongoing.

Material Science

The unique properties of this compound also make it suitable for applications in material science, particularly in the development of polymers and composite materials.

Case Study: Polymer Synthesis

Studies have explored the incorporation of pyrazole derivatives into polymer matrices to enhance thermal stability and mechanical properties. The modification of polymer structures with this compound could lead to innovative materials with improved performance characteristics.

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the pyrazole ring can interact with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Pyrazole Derivatives

Structural and Functional Group Variations

Key structural analogs differ in substituents on the pyrazole ring or the ethanol moiety, significantly altering their physicochemical and biological properties.

Compound Name Molecular Formula Molecular Weight Substituents Key Functional Groups
1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol C6H10N2O 126.16 1-methyl, 5-hydroxymethyl Hydroxyl (-OH)
1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-one C6H8N2O 124.14 1-methyl, 5-acetyl Ketone (C=O)
1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)ethan-1-one C11H10N2O2 202.21 1-phenyl, 4-acetyl, 5-hydroxy Ketone, phenolic -OH
2-[(1-Methyl-1H-pyrazol-5-yl)methyl]amino}ethan-1-ol C7H13N3O 155.20 1-methyl, 5-aminomethyl-ethanol Amino (-NH), hydroxyl
2-((4-Amino-3-ethyl-1-methyl-1H-pyrazol-5-yl)oxy)ethan-1-ol C8H15N3O2 185.22 1-methyl, 3-ethyl, 4-amino, 5-ethoxy Ether (-O-), amino, hydroxyl

Physicochemical Properties

  • Solubility : The hydroxyl group in this compound enhances water solubility compared to its ketone analog (C6H8N2O), which is more lipophilic .
  • Reactivity : The hydroxyl group enables derivatization (e.g., esterification, etherification), while the ketone analog (C6H8N2O) is prone to nucleophilic additions .
  • Stability: Compounds with electron-withdrawing substituents (e.g., acetyl, phenyl) exhibit reduced thermal stability compared to hydroxyl- or amino-substituted derivatives .

Target Compound and Derivatives

  • Kinase Inhibitors: Pyrazole-ethanol derivatives are key intermediates in ERK inhibitors (e.g., Genentech’s patented compound for hyperproliferative disorders) .
  • JAK2/FLT3 Inhibitors: Structural analogs like 2-((1-methyl-1H-pyrazol-5-yl)methyl)amino}ethan-1-ol are used in preclinical studies for leukemia treatment .

Comparative Bioactivity

  • Electron-Withdrawing Groups : Ketone-substituted pyrazoles (e.g., C6H8N2O) show higher binding affinity to kinase ATP pockets due to hydrophobic interactions .
  • Hydroxyl/Amino Groups: Ethanol- or amino-substituted derivatives improve solubility and bioavailability, critical for oral drug formulations .

Biological Activity

1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol, a chiral compound characterized by its unique pyrazole ring structure, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications in various therapeutic areas, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : This is achieved by reacting hydrazine with a 1,3-dicarbonyl compound.
  • Methyl Group Substitution : Alkylation methods using methyl iodide or bromide are employed.
  • Ethan-1-ol Addition : Nucleophilic addition reactions facilitate this step.

The compound's structure allows it to interact with various biological targets, modulating their activity and influencing cellular pathways.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. Notably:

  • In Vitro Studies : The compound exhibited significant antimicrobial activity against various pathogens. For example, derivatives showed minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
CompoundMIC (µg/mL)Pathogen
7b0.22S. aureus
100.25S. epidermidis

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been investigated:

  • Mechanism : The compound may inhibit pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating comparable efficacy to standard anti-inflammatory drugs like dexamethasone .
CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Test Compound76%86%
Dexamethasone61%76%

Anticancer Activity

The anticancer potential of pyrazole derivatives, including this compound, has been extensively studied:

  • Cell Lines Tested : The compound showed antiproliferative activity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with mean growth inhibition percentages of 54.25% and 38.44%, respectively .

Study on Anticancer Activity

A study conducted on a series of pyrazole derivatives found that those containing the 1-methyl pyrazole moiety exhibited significant antiproliferative effects against multiple cancer types, including lung and colorectal cancers. The results suggested that structural modifications could enhance activity against specific cancer cell lines .

Anti-inflammatory Research

Another study reported that certain derivatives of pyrazole exhibited promising anti-inflammatory activities, with some compounds showing superior effects compared to established anti-inflammatory medications like indomethacin. These findings highlight the potential for developing new therapeutic agents based on this scaffold .

Q & A

Q. What are the established synthetic routes for 1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis of pyrazole-alcohol derivatives typically involves condensation reactions between hydrazines and carbonyl precursors. For this compound, a plausible route includes:

  • Step 1: Formation of the pyrazole ring via cyclocondensation of 1-methylhydrazine with a β-keto alcohol derivative.
  • Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .

Key Factors for Yield Optimization:

  • Stoichiometry: Excess hydrazine (1.2–1.5 equivalents) ensures complete cyclization .
  • Catalysis: Acidic conditions (e.g., acetic acid) accelerate ring closure .
  • Temperature Control: Reflux in ethanol (70–80°C) balances reaction rate and byproduct suppression .

Table 1: Example Synthetic Conditions for Analogous Pyrazole-Alcohols

CompoundReagents/ConditionsYield (%)Reference
2-(1-Methyl-pyrazol-5-yl)ethanol1-methylhydrazine + β-keto ester, EtOH reflux65–72

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Look for pyrazole proton signals at δ 6.2–6.5 ppm (C4-H) and methyl groups at δ 2.3–2.5 ppm (N-CH₃). The ethanol moiety appears as a triplet (CH₂OH, δ 3.6–3.8 ppm) and a broad singlet (OH, δ 1.5–2.0 ppm) .
    • ¹³C NMR: Pyrazole carbons resonate at δ 105–110 ppm (C4), with the ethanol carbon at δ 60–65 ppm (CH₂OH) .
  • Mass Spectrometry (MS): ESI-MS typically shows [M+H]⁺ at m/z 141.1 (C₆H₁₀N₂O) .
  • X-ray Crystallography: Use SHELX software for structure refinement. For example, related pyrazole derivatives exhibit planar pyrazole rings and hydrogen-bonded ethanol groups in crystal lattices .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental NMR data and computational predictions for pyrazole-alcohol derivatives?

Methodological Answer: Contradictions often arise from solvent effects, tautomerism, or dynamic processes. Strategies include:

  • Solvent Correction: Use DFT calculations (e.g., Gaussian 16) with explicit solvent models (IEFPCM for DMSO or CDCl₃) to align theoretical and experimental shifts .
  • Tautomer Analysis: Investigate keto-enol equilibria via variable-temperature NMR. For example, pyrazole-alcohols may exhibit tautomer-dependent shifts in the OH region .
  • Dynamic NMR (DNMR): Detect rotational barriers in substituents (e.g., methyl groups) by analyzing line broadening at low temperatures .

Case Study:
For 2-(1-methyl-pyrazol-5-yl)ethanol, computational δH (C4-H) = 6.3 ppm vs. experimental δH = 6.4 ppm (Δ = 0.1 ppm), attributed to slight solvent polarity differences .

Q. What computational and experimental approaches elucidate the structure-activity relationship (SAR) of pyrazole-alcohol derivatives in biological systems?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with targets (e.g., enzymes or receptors). Pyrazole rings often engage in π-π stacking, while the hydroxyl group forms hydrogen bonds .
  • In Vitro Assays: Test analogs with modified substituents (e.g., halogenation at C3 or elongation of the ethanol chain) for activity changes. For example:
    • Methyl vs. Ethyl Substituents: Methyl groups enhance metabolic stability but reduce solubility .
  • ADMET Prediction: SwissADME predicts bioavailability; pyrazole-alcohols with logP < 2.5 show better membrane permeability .

Table 2: SAR Trends in Pyrazole-Alcohol Derivatives

ModificationBiological ImpactReference
C3 Halogenation (Cl, F)Increased enzyme inhibition
Ethanol → Propanol ChainReduced cytotoxicity

Q. How can researchers address challenges in crystallizing this compound for X-ray studies?

Methodological Answer:

  • Crystallization Solvent: Use slow evaporation in ethanol/water (7:3) to promote hydrogen-bonded networks .
  • Cryoprotection: Flash-cool crystals in liquid N₂ with 20% glycerol to prevent lattice disruption .
  • Data Refinement: SHELXL refines disordered ethanol moieties via PART and ISOR commands .

Example: A related compound, 1-{3-(4-methylphenyl)-5-[(E)-2-phenylethenyl]pyrazol-1-yl}ethanone, crystallized in a monoclinic system (space group P2₁/c), with key bond lengths (C-O = 1.42 Å) validated via SHELX .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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